Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-

Übersicht

Beschreibung

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-, also known as Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-, is a useful research compound. Its molecular formula is C20H27N and its molecular weight is 281.4 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-, also known as N-phenyl-1,1,3,3-tetramethylbutylbenzenamine, is a compound with significant biological implications. Its molecular formula is and it has a molecular weight of 281.4 g/mol. This article explores its biological activity based on various studies and data sources.

- Molecular Formula :

- Molecular Weight : 281.4 g/mol

- CAS Number : 27177-37-3

- Purity : Typically around 95% .

Toxicological Profile

The compound has been evaluated for its toxicological effects in various studies. Key findings include:

- Target Organs : The primary target organs for toxicity include the hematological system, kidneys, spleen, and liver .

- Effects Observed :

Case Studies

-

28-Day Oral Toxicity Study in Fischer Rats :

- Doses: 111, 333, or 1000 mg/kg body weight/day.

- Observations: Decreased body weight gain and increased organ weights (liver, spleen, kidneys) at higher doses. Histopathological changes included mucosal hyperplasia and renal tubule degeneration.

- NOAEL (No Observed Adverse Effect Level): 111 mg/kg bw/day .

- 90-Day Dietary Study in SD Rats :

Estrogenic Activity

Studies on related compounds suggest variability in estrogen receptor modulation. While some phenolic compounds demonstrate selective estrogen receptor modulation (SERM) activity, further research is needed to clarify the specific effects of benzenamine derivatives on estrogen receptors .

Environmental Impact

Benzenamine derivatives have been assessed for their ecological effects. The critical body burden (CBR) calculations suggest that these compounds pose minimal risk to aquatic and terrestrial organisms under typical exposure conditions .

Summary of Findings

| Study Type | Key Findings | NOAEL/LOAEL |

|---|---|---|

| 28-Day Oral Toxicity (Rats) | Decreased body weight; increased organ weights; histopathological changes | NOAEL: 111 mg/kg bw/day |

| 90-Day Dietary Study (Rats) | Decreased RBC counts; increased organ weights; signs of haematopoiesis | NOAEL: 150 ppm |

| Ecotoxicological Assessment | Minimal ecological risk based on CBR calculations | CBR values below thresholds |

Wissenschaftliche Forschungsanwendungen

Industrial Applications

a. Polymer Additives

Benzenamine derivatives are often used as additives in polymers to enhance their thermal stability and resistance to degradation. The compound acts as an antioxidant and stabilizer in rubber and plastic formulations, improving the longevity and performance of these materials.

b. Dyes and Pigments

This compound serves as a precursor for various dyes and pigments in the textile industry. Its ability to form stable complexes with metal ions makes it valuable for producing vibrant colors that are resistant to fading.

Research Applications

a. Toxicology Studies

Research involving benzenamine derivatives has been pivotal in toxicology. The compound has been studied for its potential toxicity effects on aquatic organisms and its bioconcentration factors in environmental assessments. Recent evaluations indicate a lower potential for bioaccumulation than previously thought .

b. Chemical Synthesis

Benzenamine derivatives are utilized as intermediates in organic synthesis. They are involved in the synthesis of pharmaceuticals and agrochemicals due to their reactivity and ability to undergo various chemical transformations.

Environmental Impact Assessments

a. Ecotoxicological Studies

The compound has been included in several ecotoxicological assessments under regulatory frameworks such as the Canadian Environmental Protection Act (CEPA). These assessments focus on the environmental fate of substituted diphenylamines (SDPAs), including their effects on terrestrial and aquatic ecosystems .

b. Regulatory Compliance

Studies mandated by agencies like the U.S. Environmental Protection Agency (EPA) have examined the environmental risks associated with benzenamine derivatives, leading to modifications in risk management measures based on new findings regarding their ecological impact .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Industrial | Polymer additives | Enhances thermal stability and resistance to degradation |

| Industrial | Dyes and pigments | Precursor for stable dyes; used in textiles |

| Research | Toxicology studies | Evaluated for aquatic toxicity; lower bioaccumulation potential found |

| Research | Chemical synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Environmental Assessment | Ecotoxicological studies | Included in CEPA assessments; focus on environmental impact |

| Regulatory Compliance | Risk management measures | Modifications based on new ecotoxicological data |

Case Studies

Case Study 1: Toxicity Assessment

A recent study assessed the toxicity of benzenamine derivatives on aquatic life, revealing that while some compounds exhibited harmful effects at high concentrations, overall bioaccumulation was less than previously indicated. This led to a reevaluation of regulatory thresholds for safe levels in industrial discharges .

Case Study 2: Polymer Stability Enhancement

In a series of experiments conducted by polymer scientists, benzenamine derivatives were added to various polymer matrices. The results showed significant improvements in thermal stability and mechanical properties, making them ideal candidates for high-performance applications in automotive and construction materials .

Eigenschaften

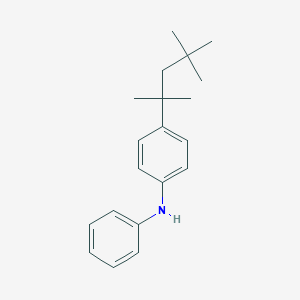

IUPAC Name |

N-phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N/c1-19(2,3)15-20(4,5)16-11-13-18(14-12-16)21-17-9-7-6-8-10-17/h6-14,21H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFOTMWFXQGWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067283 | |

| Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27177-37-3, 4496-45-1, 68921-45-9 | |

| Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004496451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N-phenyl-, reaction products with styrene and 2,4,4-trimethylpentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYL-4-(2,4,4-TRIMETHYLPENTAN-2-YL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EVT7P8SZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.